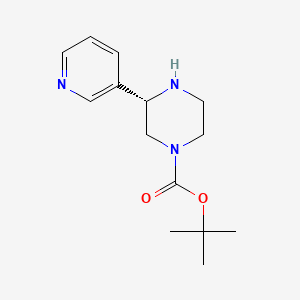
(S)-Tert-butyl 3-(pyridin-3-YL)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tert-butyl 3-(pyridin-3-YL)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 3-(pyridin-3-YL)piperazine-1-carboxylate typically involves the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gives the protected piperazine (S)-204 .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Tert-butyl 3-(pyridin-3-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can lead to the formation of secondary amines.
Applications De Recherche Scientifique
(S)-Tert-butyl 3-(pyridin-3-YL)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-Tert-butyl 3-(pyridin-3-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: Compounds like N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide.
Quinolinyl-pyrazoles: These compounds share similar pharmacological properties and synthetic routes.
Uniqueness
(S)-Tert-butyl 3-(pyridin-3-YL)piperazine-1-carboxylate is unique due to its specific structural features, including the tert-butyl group and the pyridin-3-yl substituent
Propriétés
Formule moléculaire |
C14H21N3O2 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-pyridin-3-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-7-16-12(10-17)11-5-4-6-15-9-11/h4-6,9,12,16H,7-8,10H2,1-3H3/t12-/m1/s1 |
Clé InChI |
YTZNVXDPMKDFHB-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C2=CN=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


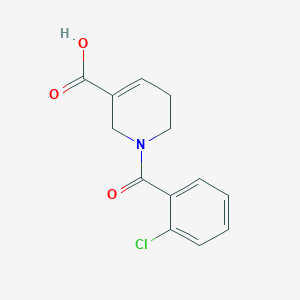
![2-(4-Chlorophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B12994888.png)
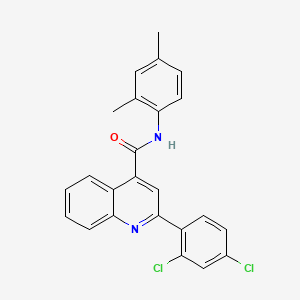
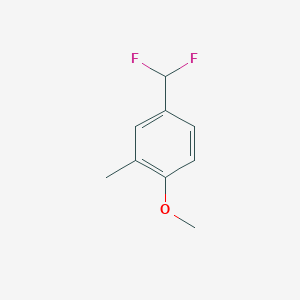
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12994913.png)

![2-Bromo-9-(2,4-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12994915.png)
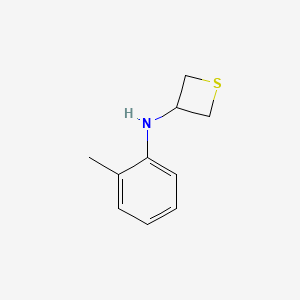
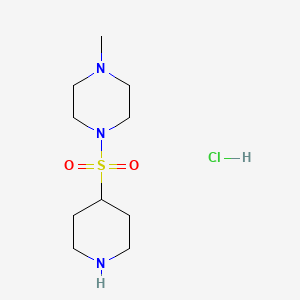
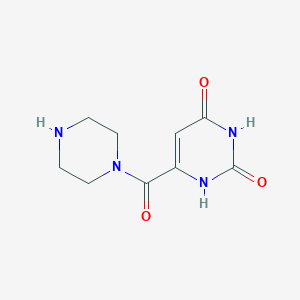
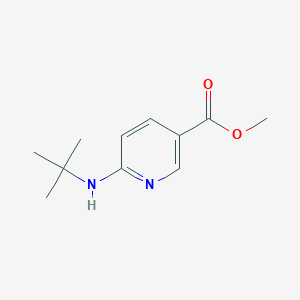

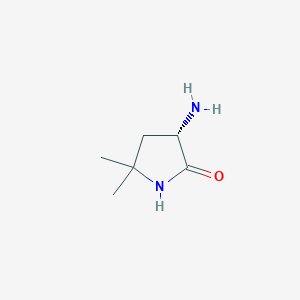
![1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B12994959.png)
